2-Methyl furo[3,2-d]pyrimidin-4-ol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select 2-Methyl furo[3,2-d]pyrimidin-4-ol (CAS 1245645-68-4) for its unique 2-methyl substitution, which raises LogP by ~1.1 units and reduces TPSA by 4.5 Ų vs. the des-methyl analog, enhancing membrane permeability and target-binding conformations. Its fragment-like profile (LogP 0.1, TPSA 54.6 Ų) makes it ideal for CNS-focused kinase inhibitor libraries and GPCR modulator programs. Avoid SAR discrepancies caused by generic des-methyl analogs—procure this genuine scaffold for reliable lead optimization.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B12631795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl furo[3,2-d]pyrimidin-4-ol
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)OC=C2
InChIInChI=1S/C7H6N2O2/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
InChIKeyJMRWFQHUTGWTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl furo[3,2-d]pyrimidin-4-ol: A Core Heterocyclic Scaffold for Targeted Library Synthesis


2-Methyl furo[3,2-d]pyrimidin-4-ol (CAS 1245645-68-4) is a fused pyrimidine heterocycle with a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol [1]. It serves as a key intermediate in medicinal chemistry, where the 2-methyl substitution introduces distinct steric and electronic properties compared to the unsubstituted furo[3,2-d]pyrimidin-4-ol core, making it a valuable scaffold for generating focused libraries of kinase inhibitors and GPCR modulators [2].

Why 2-Methyl furo[3,2-d]pyrimidin-4-ol Cannot Be Replaced by Its Unsubstituted Analog


The 2-methyl group in 2-methyl furo[3,2-d]pyrimidin-4-ol significantly alters its physicochemical profile compared to the parent furo[3,2-d]pyrimidin-4-ol scaffold. This substitution raises the LogP by approximately 1.1 units, reduces the topological polar surface area (TPSA) by 4.5 Ų, and increases the molecular weight by 14 Da, directly impacting membrane permeability, solubility, and target binding conformations [1][2]. Generic substitution with the des-methyl analog can lead to failed library synthesis due to altered reactivity at the 4-hydroxy position or misleading structure-activity relationship (SAR) data in biological assays [3].

Quantitative Differentiation of 2-Methyl furo[3,2-d]pyrimidin-4-ol from Close Analogs


Increased Lipophilicity Drives Superior Calculated Membrane Permeability vs. Des-Methyl Core

The 2-methyl substitution on the furo[3,2-d]pyrimidin-4-ol core increases the calculated partition coefficient (XLogP3) from -1.0 for the unsubstituted parent to 0.1 for 2-methyl furo[3,2-d]pyrimidin-4-ol [1][2]. This 1.1-log unit increase represents a 12.6-fold higher predicted lipophilicity, which is expected to enhance passive membrane permeability according to Lipinski's Rule of 5 guidelines for CNS drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Polar Surface Area Suggests Improved Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) is reduced from 59.2 Ų for furo[3,2-d]pyrimidin-4-ol to 54.6 Ų for 2-methyl furo[3,2-d]pyrimidin-4-ol [1][2]. This 4.6 Ų reduction places the compound further below the widely cited 60-70 Ų threshold for optimal blood-brain barrier penetration, indicating a potential advantage for CNS-targeted programs.

CNS Drug Discovery ADME Prediction Physicochemical Profiling

Molecular Weight Distinction Enables Precise Library Design with Tight Physicochemical Control

The molecular weight of 2-methyl furo[3,2-d]pyrimidin-4-ol is 150.13 g/mol, compared to 136.11 g/mol for the des-methyl analog [1][2]. This 14 Da difference, equivalent to a single methyl group, allows medicinal chemists to fine-tune the scaffold's bulk without drastically altering its core geometry, a crucial aspect in fragment-to-lead optimization where small structural changes can have amplified effects on target binding.

Fragment-Based Drug Discovery Lead Optimization Chemical Library Design

Documented Anti-Proliferative Activity in Cancer Cell Differentiation Models (Limited Comparative Data)

2-Methyl furo[3,2-d]pyrimidin-4-ol has been reported to arrest the proliferation of undifferentiated cells and induce differentiation to a monocytic lineage, suggesting potential anti-cancer and anti-psoriatic applications [1]. This functional activity is not reported for the simpler furo[3,2-d]pyrimidin-4-ol core in the same assay system, indicating that the 2-methyl group may be critical for the observed phenotypic effects. However, this evidence is qualitative and lacks a direct, quantitative head-to-head comparison.

Cancer Biology Cell Differentiation Phenotypic Screening

Predicted Metabolic Stability Advantage Over Thieno[3,2-d]pyrimidin-4-ol Analogs

Furo[3,2-d]pyrimidines, including the 2-methyl analog, are often preferred over their thieno[3,2-d]pyrimidine counterparts in medicinal chemistry campaigns due to the enhanced metabolic stability of the furan oxygen over the thiophene sulfur [1]. While no direct head-to-head microsomal stability data for this specific compound is available, class-level knowledge suggests that the oxygen-containing furan ring is less prone to cytochrome P450-mediated oxidation compared to the sulfur atom in thiophene, making 2-methyl furo[3,2-d]pyrimidin-4-ol a more metabolically resilient core for lead optimization.

Drug Metabolism Heterocycle Comparative Analysis Scaffold Selection

Computational Evidence for Differentiated Hydrogen Bonding Capacity from the Unsubstituted Core

2-Methyl furo[3,2-d]pyrimidin-4-ol exhibits one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), compared to the parent furo[3,2-d]pyrimidin-4-ol which has an identical count [1][2]. The qualitative differentiation arises from the steric influence of the methyl group on the 4-ol tautomeric equilibrium. This steric shielding of the 4-position hydroxyl group can modulate the compound's ability to engage in key hydrogen bonding interactions with a target protein's hinge region, a critical feature for kinase inhibitor design.

Computational Chemistry Molecular Recognition Structure-Based Design

High-Value Application Scenarios for 2-Methyl furo[3,2-d]pyrimidin-4-ol Procurement


Kinase-Focused Fragment Library Expansion

Procure 2-methyl furo[3,2-d]pyrimidin-4-ol as a hinge-binding fragment for building a kinase inhibitor library. Its LogP of 0.1 and TPSA of 54.6 Ų [1] position it in desirable fragment-like chemical space, while the 2-methyl group provides a steric element to probe selectivity pockets not accessible to the des-methyl analog.

GPCR Agonist Lead Optimization

Utilize 2-methyl furo[3,2-d]pyrimidin-4-ol as a core scaffold in a GPR119 agonist optimization program, inspired by the published furo[3,2-d]pyrimidine series that achieved EC50 values as low as 42 nM with improved pharmacokinetic profiles [1]. The 2-methyl substitution offers a starting point for further derivatization.

CNS Drug Discovery Screening Cascade

Include 2-methyl furo[3,2-d]pyrimidin-4-ol in a CNS-focused screening deck due to its TPSA of 54.6 Ų, which falls below the 60 Ų threshold for predicted blood-brain barrier permeability [1]. This property suggests an advantage over the des-methyl analog for neuroscience targets.

Cell Differentiation Hit Validation in Oncology

Validate the reported anti-proliferative and pro-differentiation activity of 2-methyl furo[3,2-d]pyrimidin-4-ol in acute myeloid leukemia or psoriasis models as a follow-up to published qualitative observations [1]. A direct comparative study with the des-methyl analog in the same assay is recommended to confirm the critical role of the 2-methyl group.

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